2-(Difluoromethoxy)-3-methoxyaniline hydrochloride
Description
2-(Difluoromethoxy)-3-methoxyaniline hydrochloride is a substituted aniline derivative featuring a difluoromethoxy (-OCHF₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the aromatic ring. While specific pharmacological data are absent in the provided evidence, structural analogs suggest that the difluoromethoxy group may confer metabolic stability and lipophilicity compared to non-fluorinated ethers .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2.ClH/c1-12-6-4-2-3-5(11)7(6)13-8(9)10;/h2-4,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINIOFRNSYBCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431969-97-9 | |
| Record name | Benzenamine, 2-(difluoromethoxy)-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431969-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methoxyaniline hydrochloride typically involves the introduction of difluoromethoxy and methoxy groups onto an aniline derivative. One common method involves the reaction of 2-amino-3-methoxyphenol with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-methoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Preliminary studies indicate that 2-(difluoromethoxy)-3-methoxyaniline hydrochloride exhibits potential efficacy against various cancer cell lines. Its unique chemical structure may enhance its interaction with biological targets, leading to the inhibition of cancer cell proliferation. This property positions the compound as a candidate for further investigation in cancer therapeutics.
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of other pharmaceutical agents. Its difluoromethoxy and methoxy substituents contribute to its lipophilicity and biological activity, making it valuable in drug design and development. Researchers are exploring its potential as a scaffold for developing new drugs targeting specific diseases.
Organic Synthesis
Building Block for Heterocycles
2-(Difluoromethoxy)-3-methoxyaniline hydrochloride acts as a versatile building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. These heterocycles are significant in medicinal chemistry due to their diverse biological activities. The compound's difluoromethoxy group allows for unique reactivity patterns that can be exploited in synthetic pathways.
Synthetic Pathways
A general synthetic pathway for producing 2-(difluoromethoxy)-3-methoxyaniline hydrochloride involves:
- Reacting 3-methoxyaniline with difluoromethyl ether in the presence of a base.
- Isolating the product through filtration and recrystallization.
- Converting the product to its hydrochloride salt using hydrochloric acid.
Interaction Studies
Research into the binding affinity of 2-(difluoromethoxy)-3-methoxyaniline hydrochloride to various biological targets has revealed significant interactions that may lead to therapeutic applications. This includes studies on its mechanism of action against specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several case studies have been documented that highlight the applications of this compound:
- Case Study 1: Anticancer Activity : A study demonstrated that 2-(difluoromethoxy)-3-methoxyaniline hydrochloride shows selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity towards normal cells, indicating its potential as a targeted therapy.
- Case Study 2: Synthesis of Heterocycles : Researchers successfully synthesized novel nitrogen-containing heterocycles using this compound as a precursor, showcasing its utility in developing new pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-(Difluoromethoxy)-3-methoxyaniline Hydrochloride and Analogous Compounds
Biological Activity
2-(Difluoromethoxy)-3-methoxyaniline hydrochloride is an organic compound notable for its unique structural features, including a difluoromethoxy group and a methoxy group attached to an aniline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
- Molecular Formula : C₈H₉ClF₂N O₂
- Molecular Weight : 225.62 g/mol
The presence of fluorine substituents is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased lipophilicity and altered metabolic stability .
Biological Activity Overview
Research indicates that 2-(difluoromethoxy)-3-methoxyaniline hydrochloride exhibits significant biological activity, particularly in the following areas:
Anticancer Properties
Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in specific cancer types, including breast cancer .
The mechanisms by which 2-(difluoromethoxy)-3-methoxyaniline hydrochloride exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound may disrupt the microtubule dynamics essential for cell division.
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The structural features of 2-(difluoromethoxy)-3-methoxyaniline hydrochloride play a crucial role in its biological activity. The fluorine atoms contribute to the compound's lipophilicity, enhancing cellular uptake and bioavailability. Comparative analysis with structurally similar compounds reveals that modifications in the substituents can significantly impact potency and selectivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxyaniline | Methoxy group on aniline | Lacks fluorine substituents |
| 4-Difluoromethoxyaniline | Difluoromethoxy group | Different position of substituents on the ring |
| 2-Methoxy-5-nitroaniline | Nitro group instead of difluoro | Exhibits different biological activity |
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, 2-(difluoromethoxy)-3-methoxyaniline hydrochloride demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition at low concentrations .
- Mechanistic Insights : Research has shown that the compound induces mitochondrial reactive oxygen species generation, which is linked to its cytotoxic effects on cancer cells. This mechanism is associated with increased lipid peroxidation and induction of ferroptosis, a form of regulated cell death .
Q & A
Basic Research Questions
Q. What is the recommended laboratory-scale synthesis route for 2-(difluoromethoxy)-3-methoxyaniline hydrochloride, and what critical steps ensure high yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation and oxidation. A validated approach involves reacting a difluoromethoxy-substituted benzimidazole precursor with a methoxy-containing alkylating agent under basic conditions (e.g., using inorganic bases like K₂CO₃). The critical step is controlled oxidation to avoid overoxidation byproducts, such as sulfones, which may form if reaction conditions (e.g., temperature, oxidizing agent concentration) are not optimized . Purity can be enhanced via recrystallization in polar aprotic solvents.
Q. Which spectroscopic techniques are essential for structural confirmation of 2-(difluoromethoxy)-3-methoxyaniline hydrochloride?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and difluoromethoxy splitting patterns (¹⁹F coupling).
- IR Spectroscopy : Confirm O–CH₂F₂ stretching (~1100 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₉H₁₁ClF₂NO₂, ~264.64 g/mol).
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments of 2-(difluoromethoxy)-3-methoxyaniline hydrochloride when using HPLC vs. NMR?
- Methodological Answer : Contradictions often arise from undetected non-UV-active impurities (e.g., inorganic salts) or residual solvents. A combined approach is recommended:
- HPLC-DAD/ELSD : Use a C18 column with a water-acetonitrile gradient; ELSD detects non-chromophoric impurities.
- qNMR : Quantify proton integrals of the target compound against a certified internal standard (e.g., maleic acid).
- Elemental Analysis : Verify Cl⁻ and F⁻ content to confirm stoichiometry .
Q. What mechanisms underlie the instability of 2-(difluoromethoxy)-3-methoxyaniline hydrochloride under oxidative conditions, and how can degradation be mitigated?
- Methodological Answer : The difluoromethoxy group is susceptible to oxidation, forming sulfone derivatives or dehalogenated products. Accelerated stability studies (40°C/75% RH) under varying pH and oxidizing agents (e.g., H₂O₂) reveal degradation pathways. Mitigation strategies include:
- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C.
- Stabilizers : Addition of antioxidants (e.g., BHT) in solution formulations.
- Process Control : Limit exposure to light and transition metals during synthesis .
Q. How does the electronic effect of the difluoromethoxy group influence the reactivity of 2-(difluoromethoxy)-3-methoxyaniline hydrochloride in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the –OCHF₂ group decreases electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group. This reactivity profile is critical for designing Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) on analogous compounds (e.g., 4-(difluoromethoxy)-3-fluoroaniline) predict regioselectivity trends .
Application-Oriented Questions
Q. What role does 2-(difluoromethoxy)-3-methoxyaniline hydrochloride play in medicinal chemistry as a building block?
- Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in kinase inhibitor and antimicrobial agent development. Its amino group enables conjugation with carboxylic acids or aldehydes via amidation or reductive amination. For example, it has been used to synthesize analogs of pantoprazole-like derivatives, where the difluoromethoxy group enhances metabolic stability .
Q. How can researchers differentiate between batch-to-batch variability in crystallinity for 2-(difluoromethoxy)-3-methoxyaniline hydrochloride?
- Methodological Answer : Use X-ray Powder Diffraction (XRPD) to compare crystallite patterns. Variations in peak intensity or new peaks indicate polymorphic changes. DSC/TGA profiles (e.g., melting endotherms, decomposition temperatures) further characterize thermal stability. For amorphous content, pair with ssNMR or dynamic vapor sorption (DVS) .
Data Contradictions and Resolution
Q. Why might reported solubility values for 2-(difluoromethoxy)-3-methoxyaniline hydrochloride vary across studies?
- Methodological Answer : Discrepancies arise from differences in solvent polarity, temperature, and crystalline vs. amorphous forms. Standardize measurements using the shake-flask method (saturated solution in PBS/ethanol, 25°C, 24 hr equilibration) with HPLC quantification. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
